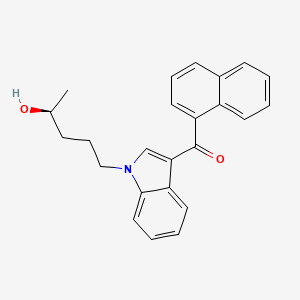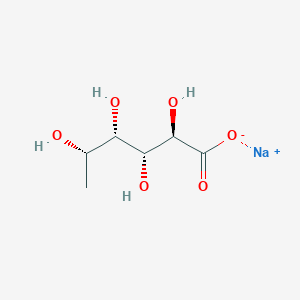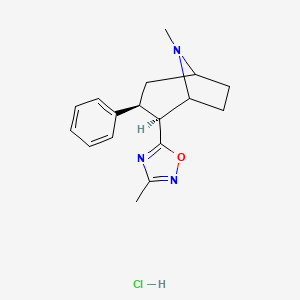![molecular formula C9H12N2O6 B584041 Uridine-[5',5'-D2] CAS No. 82740-98-5](/img/structure/B584041.png)
Uridine-[5',5'-D2]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Uridine is a ribonucleoside composed of a molecule of uracil attached to a ribofuranose moiety via a beta-N (1)-glycosidic bond . It plays a critical role in maintaining cellular function and energy metabolism . Uridine is synthesized in living organisms by de novo and salvage pathways .
Synthesis Analysis
Uridine phosphorylase (UP) is a key enzyme of pyrimidine salvage pathways that enables the recycling of endogenous or exogenous-supplied pyrimidines . The synthesis of uridine is regulated by the liver and adipose tissues . A study also mentioned a holistic approach of multienzyme system characterization for synthesis performed in one-pot transformations .
Molecular Structure Analysis
The crystal structures of uridine phosphorylase in ligand-free and in complex with uracil/ribose-1-phosphate, 2′-deoxyuridine/phosphate, and thymidine/phosphate were analyzed . The structure showed strict conservation of key residues in the binding pocket .
Chemical Reactions Analysis
Uridine is phosphorylated to nucleotides, which are used for DNA and RNA synthesis as well as for the synthesis of membrane constituents and glycosylation . Uridine nucleotides and UDP-sugars may be released from neuronal and glial cells .
科学的研究の応用
Antimicrobial and Anticancer Agents
Uridine derivatives have been synthesized and evaluated for their biological activities as antimicrobial and anticancer agents . In a study, a fused pyrimidine molecule, uridine, was modified with various aliphatic chains and aromatic groups to produce new derivatives as antimicrobial agents . These uridine derivatives showed promising antimicrobial capability against bacteria and fungi, and were more effective against fungal phytopathogens than bacterial strains . Moreover, antiproliferative activity against Ehrlich ascites carcinoma (EAC) cells was investigated, and compound 6 (2′,3′-di- O -cinnamoyl-5′- O -palmitoyluridine) demonstrated promising anticancer activity .
Metabolic Homeostasis
Uridine, a pyrimidine nucleoside, maintains metabolic homeostasis during growth and cellular stress . When glucose is scarce, some cells can switch to alternative fuel sources. For example, in ischemic cortical astrocytes, glucose deprivation-induced cellular stress was reversed with externally-sourced uridine . The maintenance of blood-mobilized uridine is orchestrated at the organism level, with synthesis mediated by adipocytes, the liver, and potentially erythrocytes .
Cancer Therapy
Blocking uridine production, cancer cell uridine uptake, or nucleoside catabolism could starve some cancers and be promising directions for therapy . Uridine Phosphorylase 1 (UPP1) facilitates proliferation in glucose-deprived, uridine-supplemented K562 cells, and RNA is a viable uridine source in vitro . Several cancer cell types, notably melanoma and glioma, used uridine to fuel proliferation .
Glycosyl-Transferring Reaction
Uridine diphosphate glycosyltransferases (UGTs) catalyze a glycosyl-transferring reaction from the donor molecule uridine-5′-diphosphate-glucose (UDPG) to the substrate . This plays an important role in many biological processes, such as plant growth and development, secondary metabolism, and environmental adaptation .
作用機序
Target of Action
Uridine-[5’,5’-D2] is a variant of uridine, a naturally occurring nucleoside. It primarily targets the uridine monophosphate synthase (UMPS) , a bifunctional enzyme that catalyzes the final two steps of the de novo pyrimidine biosynthetic pathway . This enzyme plays a crucial role in the synthesis of uridine monophosphate (UMP), a precursor of all pyrimidine nucleotides.
Mode of Action
Uridine-[5’,5’-D2] acts as a competitive inhibitor of certain metabolites of the chemotherapeutic agents fluorouracil and capecitabine . It competes with these metabolites for incorporation into the genetic material of non-cancerous cells, thereby reducing toxicity and cell death associated with these cytotoxic intermediates .
Biochemical Pathways
Uridine metabolism involves three stages: de novo synthesis, salvage synthesis pathway, and catabolism . Uridine-[5’,5’-D2] is involved in these pathways and contributes to the maintenance of metabolic homeostasis during growth and cellular stress . It is also involved in the non-oxidative pentose phosphate pathway and glycolysis .
Pharmacokinetics
It is known that uridine triacetate, a prodrug of uridine, delivers 4- to 6-fold more uridine into the systemic circulation compared to equimolar doses of uridine itself . The biosynthesis of uridine is regulated by the liver and adipose tissues, and the excretion of uridine is mainly achieved via the kidneys or by pyrimidine catabolism in tissues .
Result of Action
The primary result of the action of Uridine-[5’,5’-D2] is the reduction of toxicity and cell death associated with the cytotoxic intermediates of fluorouracil and capecitabine . This allows for higher doses of these chemotherapeutic agents to be administered, improving their efficacy and reducing toxic side effects .
Action Environment
The action of Uridine-[5’,5’-D2] can be influenced by various environmental factors. For instance, in ischemic cortical astrocytes, glucose deprivation-induced cellular stress was reversed with externally-sourced uridine . Furthermore, the maintenance of blood-mobilized uridine is orchestrated at the organism level, with synthesis mediated by adipocytes, the liver, and potentially erythrocytes .
将来の方向性
Blocking uridine production, cancer cell uridine uptake, or nucleoside catabolism could starve some cancers and be promising directions for therapy . The development of traditional drugs acting specifically on pyrimidine receptor subtypes is also promising as a new direction to treat neurological disorders .
特性
IUPAC Name |
1-[(2R,3R,4S,5R)-5-[dideuterio(hydroxy)methyl]-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7-,8-/m1/s1/i3D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRTQHJPVMGBUCF-APTDQHSTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![D-[5,5'-2H2]Ribose](/img/structure/B583958.png)
![3,7-Methano-1h-cyclopenta[b]pyridine](/img/structure/B583960.png)

![[1'-13C]ribothymidine](/img/structure/B583962.png)

![5-Methyl-[3'-13C]uridine](/img/structure/B583966.png)
![[5'-13C]ribothymidine](/img/structure/B583967.png)



![L-[4-13C]sorbose](/img/structure/B583972.png)
![L-[5-13C]Sorbose](/img/structure/B583974.png)
